molecular formula C6H12O6 B124159 (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one CAS No. 87-81-0

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

Cat. No. B124159
CAS RN: 87-81-0
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-PQLUHFTBSA-N
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Description

Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reagents and conditions of the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

This includes the study of properties such as melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Synthesis of Enantiopure Compounds

Research by Andrés et al. (2003) demonstrates the synthesis of enantiopure compounds, including derivatives of (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one. These compounds are prepared via stereodivergent synthesis from L-aspartic and L-glutamic acids, emphasizing the importance of stereochemistry in chemical synthesis (Andrés et al., 2003).

Solubility Studies

Gong et al. (2012) investigated the solubility of various saccharides, including structural analogs of (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, in ethanol-water solutions. This study provides insight into the solubility behavior of complex saccharides, which is crucial for their applications in various scientific and industrial processes (Gong et al., 2012).

Chiral Alcohol Synthesis

Fronza et al. (1988) explored the transformation of yeast-generated precursors into chiral α-methyl-homoallylic alcohols. Their work demonstrates the synthesis of enantiomerically pure compounds, including structural analogs of (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, highlighting the application of chiral synthesis in developing optically active compounds (Fronza et al., 1988).

Enthalpy of Interaction Studies

Liu et al. (2009) conducted studies on the enthalpy of interaction of hexane-1,2,3,4,5,6-hexol, a compound structurally related to (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, with various amides in aqueous sodium chloride solutions. This research provides valuable insights into the thermodynamics of molecular interactions, essential for understanding the behavior of complex molecules in different environments (Liu et al., 2009).

Synthesis of Hemiacetal Polypropionate

Lister and Perkins (2004) reported a highly stereocontrolled synthesis of a hemiacetal polypropionate, structurally similar to (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one. Their work contributes to the field of complex organic synthesis, showcasing the capabilities of stereocontrolled synthetic methods in creating intricate molecular architectures (Lister & Perkins, 2004).

Hydroxylation Studies in Synthesis

Marin et al. (2002) developed a method for the diastereoselective hydroxylation of piperidin-2-ones, leading to the synthesis of (2S,5R)-5-hydroxylysine and related alpha-amino acids. This study highlights the importance of hydroxylation reactions in the synthesis of biologically relevant compounds and their analogs, including structures similar to (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one (Marin et al., 2002).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound .

properties

IUPAC Name

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-PQLUHFTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

he steps in the metabolism of tagatose are identical to those for fructose or fruit sugar but tagatose is incompletely absorbed. Only 15-20 percent of tagatose is absorbed in the small intestine. The major part of ingested tagatose is fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids. The short chain fatty acids are absorbed almost completely and metabolized.
Record name Tagatose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

CAS RN

87-81-0, 17598-81-1
Record name D-Tagatose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tagatose [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tagatose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tagatose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TAGATOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7A20Y888Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

133-135 °C
Record name Tagatose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

L-Fructose, which has not been found in nature, was synthesized for the first time by Fischer. See E. Fischer, Ber., 23 (1890) 370-394. DL-Glucose phenylosazone was prepared from α-acrose and hydrolyzed to the glycosulose, which was reduced to DL-fructose. L-Fructose was isolated from the mixture. L-Fructose was later synthesized by Wolfrom and Thompson from L-arabinonic acid in five steps. See M. L. Wolfrom and A. Thompson, Methods of Carbohydr. Chem., 1 (1962) 118-120.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Lorillière, C Guérard‐Hélaine, T Gefflaut… - …, 2020 - Wiley Online Library
We describe an efficient three‐enzyme, sequential one‐pot cascade reaction where both transketolase substrates are generated in situ in a convergent fashion. The nucleophilic donor …
M Lorilliere, R Dumoulin, M L'enfant… - ACS …, 2019 - ACS Publications
We propose an ecofriendly, efficient, stereoselective procedure for the two-carbon elongation of nonphosphorylated aldoses (C 4 –C 6 ) to the corresponding C n+2 ketoses (C 6 –C 8 ) …
Number of citations: 16 pubs.acs.org
F Sączewski, Ł Balewski - Expert opinion on therapeutic patents, 2013 - Taylor & Francis
Introduction: Compounds incorporating guanidine moiety have found many practical applications in diverse areas of chemistry, such as nucleophilic organocatalysis, anion recognition …
Number of citations: 91 www.tandfonline.com
P Gupta, M Kumar - Indian Drugs, 2023 - search.ebscohost.com
Tremendous research is going on in the field of preparing low calorie diet for diabetes, obesity, hypertension, and heart disease, providing potential area for growth to the food and …
Number of citations: 2 search.ebscohost.com

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